5-Hydroxy-6-methoxyphthalide
Description
5-Hydroxy-6-methoxyphthalide is a substituted phthalide derivative with the molecular formula C₉H₈O₄ and a molecular weight of 180.160 g/mol. Phthalides are bicyclic aromatic compounds consisting of a benzene ring fused to a γ-lactone. In this compound, hydroxyl (-OH) and methoxy (-OCH₃) groups are positioned at the 5- and 6-positions of the aromatic ring, respectively .
Properties
Molecular Formula |
C9H8O4 |
|---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
5-hydroxy-6-methoxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C9H8O4/c1-12-8-3-6-5(2-7(8)10)4-13-9(6)11/h2-3,10H,4H2,1H3 |
InChI Key |
SBRSQZDGPDFDNI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2COC(=O)C2=C1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Isomeric and Functional Group Variations
6-Hydroxy-5-methoxyphthalide
- Molecular Formula : C₉H₈O₄ (identical to 5-Hydroxy-6-methoxyphthalide)
- Molecular Weight : 180.160 g/mol
- Key Difference : The positions of the hydroxyl and methoxy groups are reversed (6-OH and 5-OCH₃).
- Implications : This positional isomerism may alter physicochemical properties such as solubility, melting point, and reactivity. For example, the electron-donating methoxy group at position 5 versus 6 could influence aromatic ring electron density and hydrogen-bonding capacity .
Metameconine
- Molecular Formula : C₁₀H₁₀O₄
- Molecular Weight : 194.187 g/mol
- Key Difference : Contains an additional methyl group (CH₃) compared to this compound.
- Physical Property: Crystallizes from butanol with a melting point of 156.5–157°C .
Larger Aromatic and Polycyclic Derivatives
4',5-Dihydroxyisoftavone
- Molecular Formula : C₁₅H₁₀O₄
- Molecular Weight : 254.242 g/mol
- Key Difference: A flavonoid with a fused three-ring system (isoflavone backbone) and hydroxyl groups at positions 4' and 5.
- Source : Isolated from Glycyrrhiza pallida roots .
- Implications : The extended conjugated system enhances UV absorption and may confer antioxidant or estrogenic activity, unlike simpler phthalides.
Dihydroxy Kaurene Derivatives (e.g., 6,11-Dihydroxy-16-kaurene-3,15-dione)
- Molecular Formula : C₂₀H₂₅O₄
- Molecular Weight : 332.439 g/mol
- Key Difference: A diterpenoid with a complex tetracyclic structure and multiple oxygenated functional groups.
- Source : Extracted from Rabdosia in.flexa .
- Implications: The larger size and rigid terpenoid framework reduce solubility in polar solvents compared to smaller phthalides.
Data Table: Key Comparative Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Source | Melting Point (°C) |
|---|---|---|---|---|---|
| This compound | C₉H₈O₄ | 180.160 | 5-OH, 6-OCH₃ | Not specified | Not reported |
| 6-Hydroxy-5-methoxyphthalide | C₉H₈O₄ | 180.160 | 6-OH, 5-OCH₃ | Not specified | Not reported |
| Metameconine | C₁₀H₁₀O₄ | 194.187 | Undefined | Crystallized from butanol | 156.5–157 |
| 4',5-Dihydroxyisoftavone | C₁₅H₁₀O₄ | 254.242 | 4',5-diOH | Glycyrrhiza pallida | Not reported |
| 6,11-Dihydroxy-16-kaurene-3,15-dione | C₂₀H₂₅O₄ | 332.439 | Multiple oxygenations | Rabdosia in.flexa | Not reported |
Structural and Functional Implications
- Substituent Position : The hydroxyl and methoxy group positions in phthalides influence hydrogen bonding, solubility, and interactions with biological targets. For example, a 5-OH group may enhance acidity compared to a 6-OH due to resonance stabilization differences .
- Molecular Size: Smaller phthalides (e.g., C₉H₈O₄ derivatives) are more likely to penetrate cell membranes than larger diterpenoids (e.g., kaurenes) .
- Natural Sources: Phthalides and simpler aromatics are often found in fungi or herbaceous plants, whereas diterpenoids and flavonoids are typical in woody plants or medicinal herbs .
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